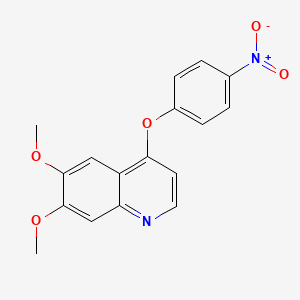










|
REACTION_CXSMILES
|
C([O-])=O.[K+].C(O)=O.O.[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][CH:25]=1>[Pd].O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:25]=[CH:26][C:27]([NH2:30])=[CH:28][CH:29]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
5 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
3 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
16 kg
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.4 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
40 kg
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
CUSTOM
|
|
Details
|
remained approximately 60° C
|
|
Type
|
FILTRATION
|
|
Details
|
typically 1 5 hours), the reactor contents were filtered
|
|
Duration
|
5 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in the precipitation of the product
|
|
Type
|
FILTRATION
|
|
Details
|
The product was recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (12.0 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at approximately 50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 kg | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |